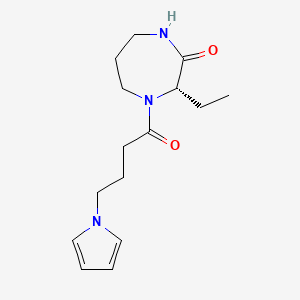
(3S)-3-ethyl-4-(4-pyrrol-1-ylbutanoyl)-1,4-diazepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-ethyl-4-(4-pyrrol-1-ylbutanoyl)-1,4-diazepan-2-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as Et-Py-2 and belongs to the class of diazepan-2-ones. The synthesis method of Et-Py-2 involves several steps, and its mechanism of action is not yet fully understood. However, research has shown that it has significant biochemical and physiological effects, making it a promising candidate for future drug development.
Wirkmechanismus
The exact mechanism of action of Et-Py-2 is not yet fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the central nervous system. It is also believed to modulate the activity of other neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Et-Py-2 has been found to have significant biochemical and physiological effects in animal models. It has been shown to exhibit anticonvulsant effects by reducing the activity of neurons in the brain. It also exhibits anxiolytic and sedative effects by increasing the activity of the GABA-A receptor. Additionally, it has been found to have potential as an antidepressant and antipsychotic agent by modulating the activity of neurotransmitters such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Et-Py-2 in lab experiments is its unique chemical structure, which makes it a promising candidate for the development of new drugs that target the central nervous system. However, one of the limitations of using Et-Py-2 in lab experiments is the lack of understanding of its mechanism of action. This makes it difficult to optimize its use in drug development.
Zukünftige Richtungen
There are several future directions for research on Et-Py-2. One of the most promising areas of research is the development of new drugs that target the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of Et-Py-2 and to optimize its use in drug development. Finally, research on the potential side effects of Et-Py-2 is also needed to ensure its safety for human use.
Conclusion:
In conclusion, Et-Py-2 is a promising compound that has significant potential for therapeutic applications. Its unique chemical structure and significant biochemical and physiological effects make it a promising candidate for the development of new drugs that target the central nervous system. However, further research is needed to fully understand its mechanism of action and to optimize its use in drug development.
Synthesemethoden
The synthesis of Et-Py-2 involves several steps, including the reaction of ethyl 4-bromobutyrate with pyrrole, followed by the addition of sodium hydride and N-Boc-1,4-diaminobutane. The final step involves the removal of the Boc group to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
Et-Py-2 has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models. Additionally, it has been shown to have potential as an antidepressant and antipsychotic agent. Its unique chemical structure makes it a promising candidate for the development of new drugs that target the central nervous system.
Eigenschaften
IUPAC Name |
(3S)-3-ethyl-4-(4-pyrrol-1-ylbutanoyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-2-13-15(20)16-8-6-12-18(13)14(19)7-5-11-17-9-3-4-10-17/h3-4,9-10,13H,2,5-8,11-12H2,1H3,(H,16,20)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWYAONRVRJFAP-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)
![3-[2-[(2R)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7349364.png)
![(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349372.png)
![(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7349377.png)

![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)
![(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349431.png)
![(3S)-3-ethyl-4-(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349433.png)


![(3S)-3-ethyl-4-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropanecarbonyl]-1,4-diazepan-2-one](/img/structure/B7349450.png)
![(3S)-4-[2-(4-cyclopropylpyrazol-1-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349461.png)